Elimusertib (BAY 1895344) is a potent, selective, and orally bioavailable small molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. [, , , , , , , , , , , , , , , , , , , ] ATR is a serine/threonine-protein kinase that acts as a critical regulator of the DNA Damage Response (DDR) pathway. [, , ] Activated by single-stranded DNA breaks and replication stress, ATR initiates a signaling cascade involving checkpoint kinase 1 (CHK1), ultimately leading to cell cycle arrest and DNA repair. [, , ] This process is crucial for maintaining genomic stability, particularly in rapidly dividing cells like those found in tumors. []
Elimusertib disrupts the DDR pathway by inhibiting ATR, leading to the accumulation of DNA damage and ultimately cell death. [, , , , , , , , , , , , , , ] This mechanism makes Elimusertib a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents. [, , , , , , , , , , , , ]
Elimusertib exerts its anti-tumor effects primarily through the inhibition of ATR kinase. [, , , , , , , , , , , , , , ] This inhibition disrupts the cell's natural DNA damage response (DDR), leading to several downstream effects:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2